3-(4-Chlorophenyl)-3-fluoro-2,2-dimethylpropanoic acid
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Overview
Description
3-(4-Chlorophenyl)-3-fluoro-2,2-dimethylpropanoic acid is an organic compound with a complex structure that includes a chlorophenyl group, a fluorine atom, and a dimethylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3-fluoro-2,2-dimethylpropanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzaldehyde with a fluorinating agent to introduce the fluorine atom. This intermediate is then subjected to a series of reactions, including Grignard reactions and esterifications, to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-3-fluoro-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-(4-Chlorophenyl)-3-fluoro-2,2-dimethylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-3-fluoro-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid
- 3-(4-Chlorophenyl)-3-methyl-2,2-dimethylpropanoic acid
- 3-(4-Chlorophenyl)-3-ethyl-2,2-dimethylpropanoic acid
Uniqueness
3-(4-Chlorophenyl)-3-fluoro-2,2-dimethylpropanoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in certain chemical and pharmaceutical applications .
Properties
Molecular Formula |
C11H12ClFO2 |
---|---|
Molecular Weight |
230.66 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-3-fluoro-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C11H12ClFO2/c1-11(2,10(14)15)9(13)7-3-5-8(12)6-4-7/h3-6,9H,1-2H3,(H,14,15) |
InChI Key |
UOVQQSSZTBLIJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C1=CC=C(C=C1)Cl)F)C(=O)O |
Origin of Product |
United States |
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